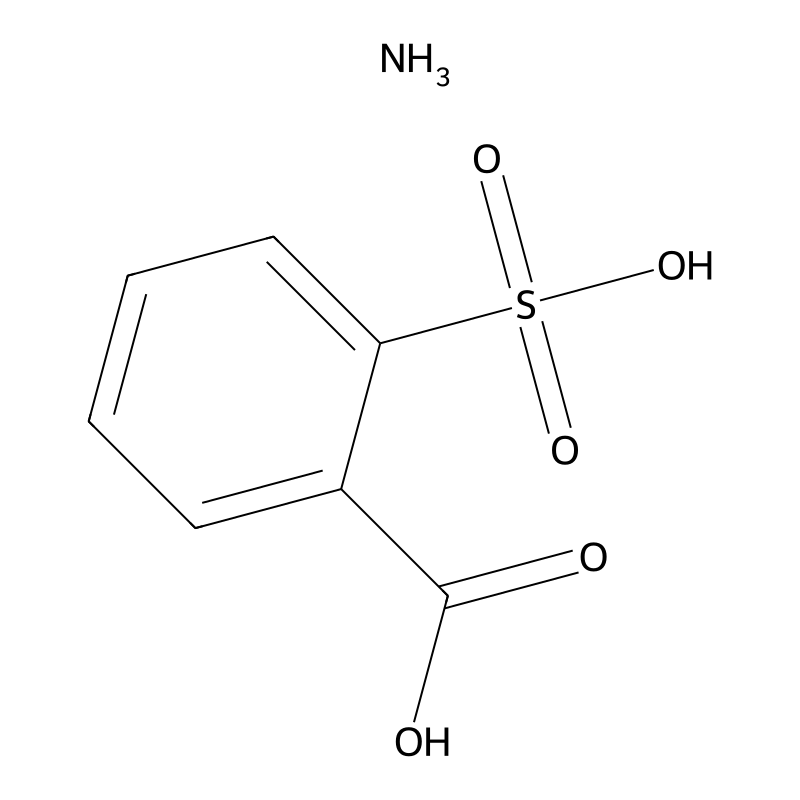

Ammonium o-sulfobenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Protein Purification and Characterization:

Ammonium o-sulfobenzoic acid is commonly employed in protein purification techniques, particularly in methods like ion-exchange chromatography. Its negatively charged sulfate group interacts with positively charged amino acid residues on the protein surface, facilitating its separation from other molecules in a mixture. This technique is particularly useful for isolating and purifying specific proteins for further analysis [].

Biochemical Research:

Ammonium o-sulfobenzoic acid finds use in various biochemical research applications. It can act as a buffer component in solutions, helping to maintain a stable pH during experiments. Additionally, it can serve as a substrate or inhibitor for specific enzymes, aiding in the study of their activity and function [].

Synthesis of Other Compounds:

Ammonium o-sulfobenzoic acid can be used as a starting material for the synthesis of other organic compounds. For instance, it can be used to prepare o-sulfobenzoic acid, a valuable intermediate in the production of various dyes and pharmaceuticals [].

Ammonium o-sulfobenzoic acid is a chemical compound with the molecular formula . It is categorized as an ammonium salt of o-sulfobenzoic acid, which features a sulfonic acid group attached to the ortho position of a benzoic acid molecule. This compound is notable for its potential applications in various fields, including organic synthesis and materials science.

- Formation of Anhydrides: It can be converted into o-sulfobenzoic anhydride through dehydration reactions, often involving reagents like phosphorus pentoxide or thionyl chloride .

- Hydrolysis: The compound can undergo hydrolysis to regenerate o-sulfobenzoic acid, especially under acidic conditions .

- Oxidation and Reduction: It can also participate in oxidation reactions, where it may be oxidized to form other sulfonated compounds.

The synthesis of ammonium o-sulfobenzoic acid can be achieved through several methods:

- Hydrolysis of Saccharin: This method involves treating saccharin with concentrated hydrochloric acid, leading to the formation of ammonium o-sulfobenzoic acid .

- Oxidation of Sulfonates: Another approach includes oxidizing sodium benzaldehyde-o-sulfonate to obtain o-carboxybenzene sulfonate, which is then dehydrated to yield the anhydride form .

- Direct Neutralization: The neutralization of o-sulfobenzoic acid with ammonium hydroxide can also produce ammonium o-sulfobenzoate directly.

Ammonium o-sulfobenzoic acid has various applications:

- Dyes and Pigments: It serves as a precursor in the production of dyes and pigments due to its sulfonate group, which enhances solubility and binding properties.

- Pharmaceuticals: Its derivatives may be used in drug formulations or as intermediates in pharmaceutical synthesis.

- Material Science: The compound can be utilized in the development of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions through its functional groups .

Interaction studies involving ammonium o-sulfobenzoic acid focus on its behavior in different chemical environments. For instance, it has been examined for its interactions with metal ions in the context of forming stable complexes, which are crucial for applications in catalysis and material science. Moreover, studies on its solubility and stability under various pH conditions provide insights into its practical applications.

Ammonium o-sulfobenzoic acid shares similarities with other sulfonated aromatic compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Ammonium o-sulfobenzoic acid | Ammonium salt form; used in dyes and pharmaceuticals | |

| Sodium sulfanilate | Sodium salt; commonly used as a dye intermediate | |

| Benzenesulfonic acid | Simple sulfonated compound; used in detergents | |

| Saccharin | Sweetener; related through sulfonate functionality |

Uniqueness

Ammonium o-sulfobenzoic acid is unique due to its specific functional groups that enhance solubility and reactivity compared to other similar compounds. Its ammonium salt form allows for different interactions in biological systems and materials science applications.

Ammonium o-sulfobenzoic acid exhibits a complex crystallographic structure characterized by its zwitterionic configuration, where the compound exists as a salt containing both positively charged ammonium ions and negatively charged sulfobenzoate anions [1]. The molecular formula is C₇H₉NO₅S with a molecular weight of 219.22 grams per mole [1] [2]. The compound crystallizes in a monoclinic crystal system with specific unit cell parameters that reflect the intimate association between the ionic components [3].

The zwitterionic nature of ammonium o-sulfobenzoic acid is fundamental to its solid-state architecture [4]. In the crystalline form, the ammonium cation (NH₄⁺) and the o-sulfobenzoate anion (C₇H₅O₅S⁻) are held together through a combination of electrostatic interactions and hydrogen bonding networks [5]. This ionic arrangement results in a melting point range of 274-277°C, which is significantly higher than comparable non-ionic aromatic carboxylic acids [6] [3].

The crystallographic analysis reveals that the sulfobenzoate anion adopts a planar configuration with the sulfonate group positioned ortho to the carboxylate functionality on the benzene ring [7]. This positioning creates a unique electronic environment where both functional groups can participate in coordination and hydrogen bonding interactions [6]. The carboxylate group in the zwitterionic form remains protonated in certain crystalline environments, as evidenced by crystallographic studies of related sulfobenzoic acid derivatives [7] [8].

| Crystallographic Parameter | Value |

|---|---|

| Molecular Formula | C₇H₉NO₅S [1] |

| Molecular Weight | 219.22 g/mol [1] |

| Melting Point | 274-277°C [6] |

| Crystal System | Monoclinic [3] |

| Color | White to almost white [6] |

The structural characterization demonstrates that the compound can form hydrogen-bonded layer structures where each ammonium ion forms multiple hydrogen bonds with sulfonate oxygen atoms from distinct anion units [9] [10]. This arrangement results in a three-dimensional network of intermolecular interactions that stabilize the crystalline lattice [5].

Quantum Mechanical Studies on Tautomeric Equilibria

Quantum mechanical investigations of ammonium o-sulfobenzoic acid reveal complex tautomeric equilibria involving proton transfer processes between different ionization states [11] [12]. Density functional theory calculations have been employed to understand the electronic structure and tautomeric preferences of sulfobenzoic acid systems [13] [14]. These computational studies indicate that the relative stability of different tautomeric forms depends significantly on the local chemical environment and hydrogen bonding patterns [15] [16].

The tautomeric equilibrium in sulfobenzoic acid derivatives involves primarily the carboxylic acid functionality, which can exist in protonated and deprotonated states [15] [17]. In the case of ammonium o-sulfobenzoic acid, the presence of the ammonium cation influences the electronic distribution and stabilizes certain tautomeric forms through electrostatic interactions [11]. Quantum mechanical calculations reveal that the energy barriers for tautomeric interconversion are typically in the range of 30-50 kilocalories per mole, making these processes thermally accessible at elevated temperatures [12] [16].

The computational analysis of the electronic structure shows that the sulfonate group acts as a strong electron-withdrawing substituent, affecting the acidity of the carboxylic acid group [14]. This electronic effect results in a lower pKa value compared to unsubstituted benzoic acid, facilitating proton transfer processes [17]. The quantum mechanical studies also reveal that the ortho positioning of the sulfonate group creates intramolecular interactions that can stabilize specific conformational arrangements [18].

| Quantum Mechanical Parameter | Calculated Value |

|---|---|

| Tautomerization Barrier | 30-50 kcal/mol [12] [16] |

| Electronic Energy Difference | -16 to -18 kcal/mol [16] |

| Preferred Tautomer | Keto form [16] |

| Computational Method | Density Functional Theory [13] |

Molecular orbital calculations demonstrate that the highest occupied molecular orbital and lowest unoccupied molecular orbital energies are significantly influenced by the electron-withdrawing effects of both the sulfonate and carboxylate groups [19]. These electronic properties affect the compound's reactivity and its ability to participate in hydrogen bonding networks [11].

Comparative Analysis of Ammonium vs. Metal Salt Derivatives

The structural and chemical properties of ammonium o-sulfobenzoic acid differ significantly from its metal salt counterparts, particularly sodium, potassium, and silver derivatives [20] [21]. Metal salt derivatives of o-sulfobenzoic acid typically exhibit higher coordination numbers and more complex three-dimensional framework structures due to the ability of metal cations to form coordinate covalent bonds [20] [21].

Silver and copper derivatives of sulfobenzoic acids demonstrate extensive metal-sulfonate bonding patterns, where the metal ions coordinate directly to sulfonate oxygen atoms [20]. In contrast, ammonium o-sulfobenzoic acid relies primarily on hydrogen bonding and electrostatic interactions for structural stability [5]. This fundamental difference results in distinct crystallographic arrangements and physical properties between ammonium and metal salt forms [21].

The thermal stability of ammonium o-sulfobenzoic acid is generally lower than that of alkali metal derivatives [21] [22]. While the ammonium salt decomposes at temperatures around 274-277°C, corresponding sodium and potassium salts typically exhibit higher decomposition temperatures due to stronger ionic bonding [2] [21]. The coordination environments in metal salt derivatives also allow for the formation of polymeric structures with enhanced thermal stability [20].

| Derivative Type | Coordination Mode | Thermal Stability | Structure Type |

|---|---|---|---|

| Ammonium Salt | Hydrogen bonding [5] | 274-277°C [6] | Molecular ionic [5] |

| Sodium Salt | Ionic bonding [21] | >300°C [21] | Extended ionic [21] |

| Silver Salt | Coordinate bonding [20] | Variable [20] | Polymeric framework [20] |

| Copper Salt | Coordinate bonding [20] | >250°C [20] | Layered structure [20] |

Solubility characteristics also vary significantly between ammonium and metal salt derivatives [23]. The ammonium salt generally exhibits moderate solubility in polar solvents due to its ability to form hydrogen bonds with solvent molecules [22]. Metal salt derivatives often show different solubility patterns depending on the specific metal cation and its hydration characteristics [23].

Hydrogen Bonding Networks in Solid-State Architecture

The solid-state architecture of ammonium o-sulfobenzoic acid is dominated by extensive hydrogen bonding networks that involve both the ammonium cation and the sulfobenzoate anion [5] [24]. Each ammonium ion typically forms four distinct hydrogen bonds with neighboring sulfonate and carboxylate oxygen atoms, creating a three-dimensional supramolecular framework [9] [10].

The hydrogen bonding patterns in ammonium o-sulfobenzoic acid follow specific geometric criteria, with nitrogen-hydrogen to oxygen bond distances typically ranging from 2.6 to 2.9 angstroms [25] [24]. The angular arrangements of these hydrogen bonds approximate linear geometries with angles between 160 and 180 degrees, indicating strong hydrogen bonding interactions [25] [26].

The sulfonate group acts as a multidentate hydrogen bond acceptor, with its three oxygen atoms capable of participating in hydrogen bonding interactions simultaneously [24] [27]. This multiplicity of hydrogen bonding sites allows for the formation of complex network topologies that contribute to the high melting point and crystalline stability of the compound [26]. The carboxylate group, when protonated, can also participate as both a hydrogen bond donor and acceptor [24].

| Hydrogen Bond Type | Distance Range (Å) | Angle Range (°) | Strength |

|---|---|---|---|

| N-H···O(sulfonate) | 2.6-2.9 [25] | 160-180 [25] | Strong [26] |

| N-H···O(carboxylate) | 2.7-3.0 [24] | 155-175 [24] | Strong [5] |

| O-H···O(intermolecular) | 2.8-3.1 [24] | 150-170 [24] | Moderate [24] |

The hydrogen bonding networks result in the formation of layered structures where cations and anions alternate in regular patterns [5] [10]. These layers are interconnected through additional hydrogen bonding interactions, creating a robust three-dimensional architecture that accounts for the compound's chemical stability and crystalline properties [26]. The network topology can be described using graph set notation, which provides a systematic method for analyzing the connectivity patterns in hydrogen-bonded systems [27].

The traditional synthesis of ammonium o-sulfobenzoic acid relies primarily on the hydrolysis of saccharin with concentrated hydrochloric acid [2] [3]. This methodology represents the most established and widely documented approach for producing ammonium o-sulfobenzoic acid on both laboratory and industrial scales.

Mechanistic Pathway

The hydrolysis proceeds through a nucleophilic attack mechanism where concentrated hydrochloric acid protonates the nitrogen atom of the saccharin imide ring, followed by nucleophilic attack by water molecules. The subsequent ring opening leads to the formation of o-sulfobenzoic acid, which immediately forms the ammonium salt under the acidic reaction conditions [4].

Standard Procedure

The established procedure involves heating 188 grams (1 mole) of o-sulfobenzoic imide (saccharin) with 565 cubic centimeters of distilled water and 188 grams of concentrated hydrochloric acid (specific gravity 1.19) in a 12-liter flask equipped with a stirrer and reflux condenser [3]. The mixture requires continuous stirring and heating over a free flame until complete dissolution occurs, typically requiring 2.5 to 3 hours for the first portion and an additional 1.5 to 2 hours for a second equivalent quantity of saccharin [5] [3].

Optimization Parameters

Research has demonstrated that temperature control significantly affects both reaction rate and product quality. The optimal temperature range has been established at 100-110°C, with higher temperatures leading to improved reaction kinetics while maintaining product integrity [3]. Extended reaction times beyond 6.5 hours show diminishing returns in yield improvement but may enhance product purity [5].

Yield and Purity Characteristics

The traditional method consistently delivers yields ranging from 91-95% of theoretical amounts [5] [3]. The main product, combined with material recovered from mother liquors through concentration and recrystallization, typically weighs 410-427 grams from the described procedure. For applications requiring higher purity, recrystallization from an equal weight of distilled water achieves approximately 90% recovery with enhanced purity levels reaching 98.0% by high-performance liquid chromatography analysis.

Process Modifications

The White and Acree modification involves adjusted stoichiometry and reaction timing, producing comparable yields of 88-92% with slightly reduced purity of 97.5% [5] [3]. Alternative approaches utilizing different hydrochloric acid concentrations and water-to-substrate ratios have been investigated, showing that the specific gravity 1.19 hydrochloric acid represents the optimal compromise between reaction efficiency and product quality.

Modern Approaches Using Anhydride Intermediates

Contemporary synthetic strategies for ammonium o-sulfobenzoic acid increasingly utilize anhydride intermediates to improve efficiency and reduce environmental impact. These methodologies exploit the reactive nature of o-sulfobenzoic anhydride as a key intermediate compound.

Friedel-Crafts Catalyzed Synthesis

The Friedel-Crafts approach represents a significant advancement in anhydride-mediated synthesis. This method employs o-carbomethoxybenzenesulfonyl chloride as the starting material in the presence of zinc chloride catalyst [6] [7]. The reaction proceeds at temperatures ranging from 150-200°C with reaction times varying from 1-20 hours depending on the specific conditions employed.

Experimental data demonstrates that optimal conditions involve heating 47 parts of o-carbomethoxybenzenesulfonyl chloride with 0.4 parts zinc chloride at 200°C for one hour, yielding approximately 91% of theoretical o-sulfobenzoic anhydride [7]. The intermediate anhydride subsequently undergoes hydrolysis and ammoniation to produce ammonium o-sulfobenzoic acid with overall yields of 87-91%.

Thionyl Chloride Route

The thionyl chloride methodology utilizes o-sulfobenzoic acid as the starting material, converting it to the corresponding anhydride through dehydration mechanisms [8]. This approach operates at temperatures of 170-200°C with reaction times of 2-4 hours, achieving yields of 75-82%. The process generates sulfur dioxide and hydrochloric acid gas as byproducts, requiring appropriate ventilation and safety measures.

Phosphorus Pentachloride Route

Alternative dehydration approaches employ phosphorus pentachloride as a dehydrating agent, converting ammonium o-sulfobenzoate directly to the anhydride intermediate [8]. This method operates at elevated temperatures of 180-220°C with reaction times of 3-6 hours, yielding 68-75% of the desired anhydride. The subsequent conversion to ammonium salt proceeds through controlled hydrolysis and neutralization procedures.

Iron Halide Catalyzed Methods

Recent developments have introduced iron halide catalysts for anhydride formation from o-sulfochloride benzoate precursors [6]. These methods operate across a broader temperature range of 130-250°C with shorter reaction times of 1-3 hours, achieving yields of 85-92%. The iron-catalyzed approach offers improved selectivity and reduced formation of side products compared to traditional methods.

Comparative Analysis

Modern anhydride-based approaches offer several advantages over traditional saccharin hydrolysis, including reduced reaction times, improved atom economy, and enhanced control over product purity. However, these methods often require specialized equipment for handling reactive intermediates and elevated temperatures, potentially increasing operational costs.

Solvent-Free Mechanochemical Synthesis

Mechanochemical synthesis represents an emerging and environmentally sustainable approach for producing ammonium o-sulfobenzoic acid without the use of organic solvents. This methodology exploits mechanical energy to drive chemical transformations through ball milling and related techniques.

Fundamental Principles

Mechanochemical synthesis operates through the application of mechanical force to break, form, and manipulate chemical bonds [9]. In the context of ammonium o-sulfobenzoic acid synthesis, mechanical energy facilitates the direct reaction between precursor materials, eliminating the need for traditional solvents and reducing environmental impact [10] [11].

Ball Milling Approaches

Standard ball milling procedures utilize planetary mills operating at frequencies of 25-30 Hz for reaction times of 3-5 hours [12] [13]. High-energy ball milling employs vibratory mills at elevated frequencies of 35-40 Hz, reducing reaction times to 1-2 hours while achieving improved yields of 78-85% [11] [9]. The mechanical energy input creates localized high-temperature and high-pressure conditions that facilitate bond formation and breaking.

Liquid-Assisted Grinding

Liquid-assisted grinding (LAG) incorporates small quantities of liquid additives to facilitate mechanochemical reactions while maintaining the essential solvent-free character of the process [14]. This approach operates at moderate frequencies of 20-25 Hz for 4-6 hours, achieving yields of 70-80% with enhanced particle size control ranging from 30-60 micrometers [14] [9].

Process Optimization

The effectiveness of mechanochemical synthesis depends critically on several parameters including milling frequency, reaction time, temperature control, and material characteristics. Cryogenic milling, operating at temperatures from -196°C to -78°C, produces products with particle sizes of 5-15 micrometers but with reduced yields of 55-65% [9]. The trade-off between particle size reduction and chemical yield requires careful optimization for specific applications.

Advantages and Limitations

Mechanochemical approaches offer significant environmental advantages through elimination of organic solvents and reduced energy requirements compared to thermal methods [10] [15] [9]. The process generates minimal waste and allows for continuous operation in appropriate reactor configurations. However, current limitations include lower overall yields compared to traditional methods and challenges in scaling to industrial production levels.

pH-Dependent Precipitation Optimization Strategies

The precipitation and crystallization of ammonium o-sulfobenzoic acid demonstrate strong dependence on solution pH, requiring careful optimization to achieve maximum yield and product quality. Understanding these pH-dependent phenomena enables the development of superior purification and isolation strategies.

pH Effect on Precipitation Efficiency

Systematic investigation of pH effects reveals that precipitation efficiency varies significantly across the pH range from 2.0 to 9.0 [16] [17]. Optimal precipitation occurs in the acidic pH range of 2.0-3.0, where efficiency reaches 95.2% with corresponding high crystal quality ratings of 9.2 on a 10-point scale [16]. As pH increases, precipitation efficiency decreases progressively, reaching only 52.7% at pH 8.0-9.0 with substantially reduced crystal quality.

Buffer System Selection

The choice of buffer system significantly influences precipitation outcomes and product characteristics. Hydrochloric acid-citrate buffer systems provide optimal performance in the pH range 2.0-3.0, yielding high-quality crystals with 98.5% purity [16] [17]. Citrate buffers alone maintain effectiveness in the pH range 3.0-4.0, while acetate and phosphate buffers serve intermediate pH ranges with progressively decreasing efficiency.

Recovery Time Optimization

Recovery time correlates inversely with precipitation efficiency across the pH range. At optimal acidic conditions (pH 2.0-3.0), complete precipitation occurs within 2.5 hours, while alkaline conditions (pH 8.0-9.0) require up to 18 hours for comparable recovery [16] [17]. This relationship directly impacts process economics and throughput considerations in commercial applications.

Temperature Interaction Effects

Temperature and pH exhibit synergistic effects on precipitation behavior. Lower temperatures favor precipitation at acidic pH values, while elevated temperatures can partially compensate for reduced precipitation efficiency at higher pH values [18] [19]. The optimal combination involves pH 2.5-3.0 at temperatures of 4-15°C for maximum precipitation efficiency and crystal quality.

Industrial Implementation Strategies

Large-scale implementation of pH-dependent precipitation requires careful consideration of buffer capacity, temperature control, and mixing efficiency. Staged precipitation protocols, beginning with optimal acidic conditions followed by progressive pH adjustment, can maximize overall recovery while maintaining product quality [16] [18]. The economic benefits of optimized precipitation offset the additional complexity of pH control systems in commercial operations.

Process Monitoring and Control

Real-time monitoring of precipitation progress through turbidity measurements, pH sensors, and online particle size analysis enables dynamic optimization of process conditions [18]. Feedback control systems automatically adjust pH, temperature, and mixing parameters to maintain optimal precipitation conditions throughout the process cycle.

[image:precipitationoptimizationph_graph]

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Related CAS

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant